molecular formula C15H21NO3S B2612686 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034366-18-0

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2612686
CAS No.: 2034366-18-0
M. Wt: 295.4
InChI Key: VUDTYSMALRNMAE-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound offered for research and development purposes. This molecule is characterized by a cyclohex-3-enecarboxamide moiety linked to a thiophene-containing chain via a carboxamide group. The structure includes a polar 2-hydroxyethoxy segment, which can influence the compound's solubility and physicochemical properties. The specific biological activity and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a molecular tool or intermediate in various fields, including medicinal chemistry and chemical biology. The presence of the thiophene heterocycle and the carboxamide linker, functional groups common in pharmacologically active substances, makes it a compound of significant interest for the synthesis and study of novel bioactive molecules. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please contact us for detailed specifications, including purity and available quantities.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-7-8-19-14(13-6-9-20-11-13)10-16-15(18)12-4-2-1-3-5-12/h1-2,6,9,11-12,14,17H,3-5,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTYSMALRNMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohex-3-enecarboxylic acid, which is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Amidation Reaction: The acid chloride is then reacted with N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophiles.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: TsCl, nucleophiles (e.g., amines, alkoxides)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Biology

    Biological Probes: The compound can be modified to create fluorescent probes for imaging and tracking biological processes.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic targets.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can inform its potential as a therapeutic agent.

Industry

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as conductivity or biocompatibility.

    Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene moiety can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Cyclohexene Carboxamide Derivatives

  • 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (): Substituents: Bromo, methyl, and phenyl groups. The phenyl group introduces steric bulk and aromaticity, which may reduce solubility compared to the target compound’s hydroxyethoxy chain.
  • Target Compound: Substituents: Thiophen-3-yl and hydroxyethoxyethyl. The hydroxyethoxy chain improves hydrophilicity, likely increasing aqueous solubility compared to bromo- or phenyl-substituted analogs.

Amides with Ether Chains ()

  • Patent Compounds (): Examples include quinoline derivatives with substituents like pyridin-2-yl-methoxy and tetrahydrofuran-3-yl-oxy. Comparison: These compounds prioritize heterocyclic diversity (quinoline, pyridine) for targeted biological activity.
  • Fluorinated Sulfonamides (): Examples: N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-tridecafluorohexanesulfonamide and copolymers with 2-(2-hydroxyethoxy)ethyl methacrylate. Comparison: Fluorinated chains impart extreme hydrophobicity and chemical resistance, whereas the target compound’s hydroxyethoxy group balances hydrophilicity without fluorination. This suggests divergent applications—fluorinated compounds in materials science vs.

Structural and Functional Analysis

Key Substituent Effects

Compound Substituents Key Properties
Target Compound Thiophen-3-yl, hydroxyethoxyethyl Enhanced solubility, π-electron interactions
2-Bromo-N-methyl-N-phenyl analog () Bromo, methyl, phenyl High reactivity, steric bulk
Quinoline derivatives () Pyridinyl, tetrahydrofuran-oxy Planar aromaticity, targeted bioactivity
Fluorinated sulfonamides () Perfluoroalkyl, hydroxyethoxy Hydrophobicity, thermal stability

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19NO3S
  • Molecular Weight : 283.37 g/mol

The compound features a cyclohexene ring, a thiophene moiety, and a hydroxyethoxy group, which contribute to its unique biological profile.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and inflammation. The presence of the thiophene group is particularly noteworthy as thiophenes are known for their diverse pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For example:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives of thiophene can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. This inhibition is often linked to apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : The compound may induce apoptosis through the activation of caspases and the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors in treated cells.

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds containing hydroxy groups have been shown to scavenge free radicals effectively.

  • Free Radical Scavenging : Studies indicate that this compound exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds with anti-inflammatory properties are highly sought after.

  • Cytokine Modulation : Research suggests that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory conditions.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry examined a series of thiophene derivatives, including compounds similar to this compound, demonstrating their efficacy against human cancer cell lines with IC50 values below 10 µM.
  • Case Study 2 : Another investigation focused on the antioxidant effects of hydroxyethoxy-containing compounds, revealing that they significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage.

Q & A

Q. Key Data :

StepReactantsCatalyst/SolventYield (%)
AmidationCyclohex-3-enecarboxylic acid, Ethylenediamine derivativeEDC/HOBt, DMF65–72
Thiophene couplingThiophen-3-ylboronic acidPd(PPh₃)₄, THF58–63

Structural Confirmation Techniques

Q: How can researchers confirm the structural integrity of this compound post-synthesis? A: Use a combination of:

  • ¹H/¹³C NMR : Identify protons on the cyclohexene ring (δ 5.6–5.8 ppm) and thiophene (δ 7.2–7.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 362.1425) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyethoxy O-H stretch (~3400 cm⁻¹) .

Advanced Tip : Dynamic NMR can resolve conformational isomerism in the cyclohexene ring .

Biological Activity Screening

Q: What in vitro models are appropriate for initial biological activity screening? A: Prioritize assays aligned with structural motifs:

  • Thiophene-mediated targets : Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to thiophene’s affinity for ATP-binding pockets .
  • Hydroxyethoxy interactions : Screen for GPCR modulation (e.g., serotonin receptors) via calcium flux assays .
  • Control compounds : Compare with structurally related carboxamides lacking the hydroxyethoxy group to isolate functional contributions .

Reaction Optimization Challenges

Q: How do solvent and catalyst choices influence yield in thiophene-ethyl coupling? A:

  • Catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki-Miyaura coupling, reducing byproduct formation by 15–20% .
  • Solvent effects : THF > DMSO for maintaining thiophene reactivity; DMSO induces partial ring opening at >70°C .
  • Additives : K₂CO₃ improves coupling efficiency by neutralizing HBr byproducts .

Contradiction Alert : One study reported Pd(OAc)₂ as superior in aqueous conditions , but this may not apply to anhydrous systems.

Advanced Spectroscopic Characterization

Q: How can researchers resolve overlapping signals in NMR spectra? A: Apply:

  • 2D NMR (COSY, HSQC) : Differentiate cyclohexene vinyl protons from thiophene aromatic protons .
  • Variable-temperature NMR : Suppress rotational isomerism in the hydroxyethoxy chain .
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G**) .

Example : HSQC correlates C-2 of thiophene (δ 125 ppm) with its proton (δ 7.3 ppm), confirming substitution patterns .

Stability and Degradation Analysis

Q: What protocols assess the compound’s stability under physiological conditions? A:

  • pH-dependent hydrolysis : Incubate in buffers (pH 2–9) and monitor via HPLC. The hydroxyethoxy group degrades at pH < 3, forming cyclohexene-carboxylic acid .
  • Light sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) using UV-Vis spectroscopy .

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